Boc-N-甲基-L-苏氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

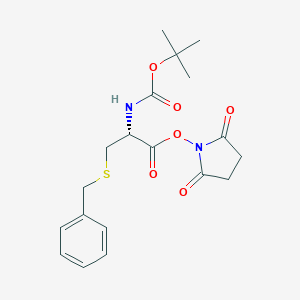

Boc-N-methyl-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-N-methyl-L-threonine is used as pharmaceutical intermediates and chemical intermediate .

Synthesis Analysis

The synthesis of Boc-N-methyl-L-threonine involves the use of Boc-protected amino acids . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis

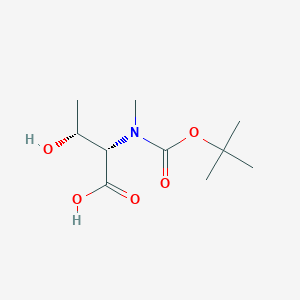

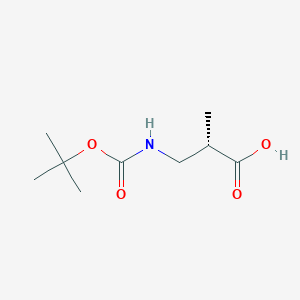

The molecular formula of Boc-N-methyl-L-threonine is C17H25NO5 . Its molecular weight is 323.38 .Chemical Reactions Analysis

Boc-N-methyl-L-threonine is involved in various chemical reactions. For instance, a variety of N-protected serine and threonine esters, including Boc-protected species, on treatment with two moles of Boc 2 O and catalytic amounts of DMAP gave rise to elimination and provided the corresponding pure N, N-diprotected dehydroamino acid esters in 87–99% yields .Physical And Chemical Properties Analysis

Boc-N-methyl-L-threonine is a white amorphous powder . It is slightly soluble in water .科学研究应用

合成和化学性质

Boc-N-甲基-L-苏氨酸在合成化学中作为一种有价值的手性构建块。Aydillo等人(2008年)开发了一种基于Boc-L-苏氨酸甲酯的含有四个立体中心的双环N,O-缩醛亚结构的新苏氨酸等效物的合成。该化合物被用于α-甲基苏氨酸和手性α,β-脱氢氨基酸衍生物的对映选择性合成,突显了它作为复杂分子合成的手性构建块的多功能性(Aydillo等人,2008年)。

聚合物科学

在聚合物科学领域,Sanda等人(2001年)研究了氨基酸衍生的环状碳酸酯的合成和阴离子开环聚合行为,包括基于苏氨酸的环状碳酸酯。这项研究展示了Boc-N-甲基-L-苏氨酸在创造具有独特性能的聚碳酸酯中的潜力,进一步推动了其在开发新材料中的应用(Sanda et al., 2001)。

生化应用

从生化角度来看,Boc-N-甲基-L-苏氨酸在酶促O-半乳糖基化过程中发挥作用。Layer和Fischer(2006年)通过β-半乳糖苷酶使用乳糖展示了受保护的丝氨酸和苏氨酸的转移半乳糖化,表明其在体外肽和蛋白质糖基化中的潜在应用。这个过程对于不需要产品纯化的应用非常重要,比如食品和生命科学行业(Layer & Fischer, 2006)。

代谢工程

在代谢工程中,为生产必需氨基酸L-苏氨酸而开发微生物菌株涉及系统代谢工程方法。Dong等人(2011年)总结了关于大肠杆菌和谷氨酸棒状杆菌中调节L-苏氨酸途径的遗传学和分子机制的最新信息。这篇综述讨论了构建具有遗传定义的L-苏氨酸产生菌株的策略,其中一些已经达到工业生产水平,强调了代谢工程在优化L-苏氨酸生产中的作用(Dong et al., 2011)。

作用机制

Target of Action

Boc-N-methyl-L-threonine, also known as BOC-N-ME-THR-OH, is a derivative of the amino acid threonine . It is primarily used as a protective group in peptide synthesis . The primary targets of this compound are amino functions that need protection during the synthesis of multifunctional targets .

Mode of Action

The Boc group in Boc-N-methyl-L-threonine serves as a protective group for amino functions . It is introduced to the amino function through a reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective cleavage of the Boc group by mild acidolysis, leaving the amino function intact .

Biochemical Pathways

The primary biochemical pathway involving Boc-N-methyl-L-threonine is peptide synthesis . In this context, the Boc group provides temporary protection for the α-amino group, allowing for the selective addition of other amino acids to the peptide chain . The Boc group can be selectively removed under mild acidic conditions, allowing for the continuation of the peptide synthesis .

Pharmacokinetics

The properties of the boc group suggest that it would be stable in most biological environments until subjected to mild acidic conditions .

Result of Action

The primary result of the action of Boc-N-methyl-L-threonine is the protection of amino functions during peptide synthesis . This allows for the selective addition and removal of amino acids in the peptide chain, facilitating the synthesis of complex peptides .

Action Environment

The action of Boc-N-methyl-L-threonine is influenced by the pH of the environment . The Boc group is stable under basic and neutral conditions, but can be removed under mild acidic conditions . Therefore, the efficacy and stability of Boc-N-methyl-L-threonine would be influenced by the pH of the environment.

安全和危害

生化分析

Cellular Effects

It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its role in proteomics research .

Metabolic Pathways

Boc-N-methyl-L-threonine is likely involved in metabolic pathways related to the metabolism of the amino acid L-threonine . It may interact with enzymes or cofactors within these pathways and could potentially affect metabolic flux or metabolite levels.

属性

IUPAC Name |

(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZARPGSOCYMJ-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426687 |

Source

|

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101759-72-2 |

Source

|

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)